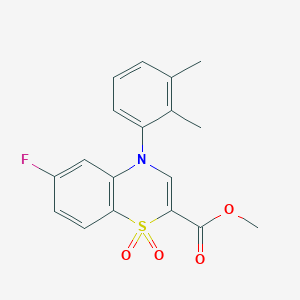

methyl 4-(2,3-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 4-(2,3-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with a fluorine atom at position 6, a 2,3-dimethylphenyl group at position 4, and a methyl ester at position 2.

Properties

IUPAC Name |

methyl 4-(2,3-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S/c1-11-5-4-6-14(12(11)2)20-10-17(18(21)24-3)25(22,23)16-8-7-13(19)9-15(16)20/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAMWLXLLCFTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biological Activity

Methyl 4-(2,3-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzothiazine class and features a complex structure that contributes to its biological properties. Its molecular formula is , and it has a molecular weight of approximately 321.37 g/mol. The presence of a fluorine atom and a dimethylphenyl group is significant for its pharmacological profile.

Research indicates that the compound exhibits multiple mechanisms of action:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. It appears to induce apoptosis through the activation of caspase pathways.

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 8 µM). Mechanistic studies indicated that this effect was mediated through apoptosis induction via the mitochondrial pathway .

- Anti-inflammatory Research : In an animal model of arthritis, administration of the compound led to a marked decrease in paw swelling and reduced levels of inflammatory markers such as IL-6 and TNF-alpha . This suggests its potential as a therapeutic agent for inflammatory diseases.

- Antioxidant Evaluation : The compound was tested for its ability to reduce oxidative stress in rat liver cells. Results showed a significant decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels, indicating its protective role against oxidative damage .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that benzothiazine derivatives exhibit promising anticancer properties. Methyl 4-(2,3-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has been studied for its ability to inhibit tumor growth in various cancer cell lines.

- Case Study : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms. The compound's efficacy was attributed to its ability to interfere with cell cycle progression and promote programmed cell death .

2. Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Its structure allows for interaction with bacterial cell membranes and inhibition of essential enzymes.

- Case Study : In vitro studies have revealed that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and function .

Material Science Applications

1. Polymer Chemistry

The unique structure of this compound makes it suitable for incorporation into polymer matrices to enhance mechanical properties.

- Application Example : When blended with polyvinyl chloride (PVC), this compound improves thermal stability and mechanical strength, making it an attractive additive for industrial applications .

2. Photovoltaic Devices

Recent advancements have explored the use of this compound in organic photovoltaic devices due to its electronic properties.

- Research Findings : Studies indicate that incorporating this compound into photovoltaic cells can enhance charge transport efficiency and overall energy conversion rates .

Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzothiazine Derivatives

The target compound shares structural homology with other benzothiazine-1,1-dioxides, differing primarily in substituent groups. Key comparisons include:

Functional Group Impact on Properties

- Fluorine vs. Fluorine’s electronegativity may enhance interactions with biological targets (e.g., enzymes or receptors).

- Methoxy vs. Methyl Groups : The 3-methoxyphenyl group in increases polarity and solubility compared to the 2,3-dimethylphenyl group in the target compound. However, methyl groups may confer greater metabolic resistance due to reduced susceptibility to oxidative degradation.

- Positional Isomerism : The 3,5-dimethylphenyl isomer lacks the steric hindrance caused by the 2,3-dimethylphenyl group in the target compound, which could influence conformational flexibility and binding pocket accessibility.

Analytical Data Comparisons

While direct analytical data (e.g., retention times, response factors) for the target compound are unavailable, analogous benzothiazine derivatives from demonstrate the importance of substituents in chromatography and quantification. For example:

- Meloxicam-related compounds in exhibit response factors (F) ranging from 0.4 to 1.9, influenced by substituent polarity. The target compound’s fluorine and methyl groups may yield intermediate response factors compared to brominated or methoxylated analogues.

Hypothetical Research Findings and Implications

- Pharmacological Potential: The fluorine atom and 2,3-dimethylphenyl group suggest enhanced selectivity for cyclooxygenase (COX) enzymes, akin to meloxicam derivatives .

- Synthetic Challenges : The 1,4-benzothiazine scaffold’s oxidation state (1,1-dioxide) complicates synthesis, requiring precise control of reaction conditions to avoid over-oxidation .

Q & A

Q. How can I optimize the synthesis yield of methyl 4-(2,3-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide?

- Methodological Answer : The synthesis of benzothiazine 1,1-dioxides typically involves alkylation or substitution reactions under reflux conditions. For example, a protocol using methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide reacted with ethyl iodide in acetonitrile with anhydrous K₂CO₃ achieved a 77.8% yield after 7 hours . To optimize yield:

- Vary reaction time and temperature (e.g., 60–80°C).

- Test alternative solvents (DMF, THF) for better solubility.

- Use a molar excess of alkylating agent (e.g., 5:1 ratio of ethyl iodide to substrate).

- Monitor reaction progress via TLC or HPLC (see for mobile phase recommendations).

Q. What analytical methods are recommended for purity assessment of this compound?

- Methodological Answer : Reverse-phase HPLC with a mobile phase of methanol, water, 0.2 M NaH₂PO₄, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3 v/v) adjusted to pH 5.5 with phosphoric acid is effective . Key parameters:

- Column: C18, 4.6 × 150 mm, 5 µm.

- Detection: UV at 260–350 nm (based on chromophore absorption).

- System suitability: Ensure resolution ≥2.0 between the target compound and impurities (e.g., related thiazole derivatives) .

Q. How should I handle impurities like 4-hydroxy-2-methyl-N-(N'-ethyl-5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide during synthesis?

- Methodological Answer : Impurity profiling requires spiking experiments with reference standards. For example:

- Use relative retention times (RRT) and response factors (RRF) from validated HPLC methods (e.g., RRT 350 nm for related benzothiazines) .

- Set impurity limits ≤0.1% w/w for critical impurities (e.g., genotoxic derivatives) via threshold testing.

Advanced Research Questions

Q. What structural features influence the biological activity of benzothiazine 1,1-dioxides?

- Methodological Answer : X-ray crystallography reveals that substituents at the 4-position (e.g., 2,3-dimethylphenyl) induce a distorted half-chair conformation in the thiazine ring, affecting receptor binding . Key analyses:

- Compare crystal structures (e.g., C9–O4 bond length variations due to hydrogen bonding absence).

- Conduct SAR studies by modifying substituents (fluoro, methyl groups) and evaluating anti-inflammatory or antibacterial activity .

Q. How can I resolve contradictions in reported biological activities of benzothiazine derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

- Replicate assays under standardized conditions (e.g., COX-2 inhibition for anti-inflammatory activity).

- Cross-validate purity using orthogonal methods (HPLC, LC-MS).

- Perform meta-analyses of published data to identify trends (e.g., substituent electronegativity vs. activity).

Q. What computational approaches are suitable for predicting binding interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with targets like endothelin receptors:

- Use crystallographic data (e.g., π-π interactions at 3.619 Å separation) to refine force fields .

- Validate predictions with SPR or ITC binding assays.

Q. How do intermolecular interactions (e.g., C–H···S/O) affect crystallization behavior?

- Methodological Answer : Crystallography studies show that C–H···S/O interactions and π-π stacking (centroid separation ~3.5 Å) stabilize the lattice . To study:

- Use Mercury CSD software to analyze packing motifs.

- Compare with derivatives lacking substituents (e.g., 4-ethoxy vs. 4-hydroxy analogs).

Method Development & Validation

Q. How can I validate a new HPLC method for this compound’s stability testing?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

- Linearity: Test 50–150% of target concentration (R² ≥0.99).

- Precision: ≤2% RSD for intraday/interday replicates.

- Robustness: Vary pH (±0.2), mobile phase ratio (±5%).

Safety & Handling

Q. What safety protocols are critical during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.